2-Hydroxy-2-methyl-3-(2-oxopyrimidin-1(2H)-yl)propanoic acid
Description
2-Hydroxy-2-methyl-3-(2-oxopyrimidin-1(2H)-yl)propanoic acid is a pyrimidine-based propanoic acid derivative characterized by a 2-oxopyrimidin-1(2H)-yl substituent at the third carbon and a hydroxy-methyl group at the second carbon of the propanoic acid backbone.
Properties
IUPAC Name |
2-hydroxy-2-methyl-3-(2-oxopyrimidin-1-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4/c1-8(14,6(11)12)5-10-4-2-3-9-7(10)13/h2-4,14H,5H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKPBDSKWRWFKJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=CC=NC1=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-methyl-3-(2-oxopyrimidin-1(2H)-yl)propanoic acid typically involves the condensation of a pyrimidine derivative with a suitable hydroxy-methyl-propanoic acid precursor. Common reagents might include pyrimidine-2-one and 2-hydroxy-2-methylpropanoic acid, with reaction conditions involving acidic or basic catalysts to facilitate the condensation reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-2-methyl-3-(2-oxopyrimidin-1(2H)-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like thionyl chloride for converting the hydroxy group to a chloro group.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a dihydropyrimidine derivative.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: As a potential inhibitor or activator of specific enzymes.
Medicine: As a lead compound for the development of new pharmaceuticals.
Industry: As a building block for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-2-methyl-3-(2-oxopyrimidin-1(2H)-yl)propanoic acid would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling pathways.
Comparison with Similar Compounds
Structural Analogs with Pyrimidine Moieties
(a) (S)-3-(4-Amino-2-oxopyrimidin-1(2H)-yl)-2-[(diisopropoxyphosphono)methoxy]propanoic Acid (Compound 7c)
- Structure: Shares the 2-oxopyrimidinyl group but includes a phosphonomethoxy substituent.
- Synthesis : Prepared via nucleophilic substitution followed by deprotection using MeONa .
- Properties : Higher molecular weight (due to phosphonate group) likely reduces solubility compared to the target compound.
(b) (S)-3-(Aminooxy)-2-{2-[4-{[(benzyloxy)carbonyl]amino}-2-oxopyrimidin-1(2H)-yl]acetamido}propanoic Acid (Compound 2c)
- Structure : Contains a 2-oxopyrimidinyl group linked via an acetamido bridge.
- Synthesis : Synthesized via LiOH-mediated deprotection; yields 97% .
Table 1: Pyrimidine-Based Propanoic Acid Derivatives
Heterocyclic Variants: Quinolin-2-one Derivatives
Compounds such as 3-[2-oxoquinolin-1(2H)-yl]propanoic acid derivatives (e.g., 9e) replace the pyrimidinone ring with a quinolinone.
- Compound 9e: Activity: IC50 = 1.32 μM (MCF-7 cells), EGFR inhibition IC50 = 16.89 nM . Structural Impact: Quinolinone’s planar structure enhances intercalation with DNA or kinase domains compared to pyrimidine’s smaller ring.
Table 2: Heterocyclic Propanoic Acid Derivatives
| Compound Name | Heterocycle | IC50 (MCF-7) | EGFR Inhibition IC50 | Reference |
|---|---|---|---|---|
| Target Compound | Pyrimidin-2-one | N/A | N/A | |
| Compound 9e (Quinolinone) | Quinolin-2-one | 1.32 μM | 16.89 nM |
Propanoic Acid Derivatives with Pharmaceutical Impurities
Several propanoic acid impurities (e.g., EP Impurities A–N) share structural motifs:
- Impurity M: (2RS)-2-Hydroxy-2-[4-(2-methylpropyl)phenyl]propanoic acid. Comparison: Aromatic phenyl substitution vs. pyrimidinyl in the target compound; phenyl groups enhance lipophilicity .
- Impurity F: 3-[4-(2-Methylpropyl)phenyl]-propanoic acid.
Table 3: Physical Properties of Propanoic Acid Derivatives
Biological Activity
2-Hydroxy-2-methyl-3-(2-oxopyrimidin-1(2H)-yl)propanoic acid, a compound with potential therapeutic applications, has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, supported by case studies and research findings.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
This structure contributes to its biological interactions and mechanisms of action.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of derivatives related to this compound. For instance, compounds with similar structures have shown promising activity against multidrug-resistant Gram-positive pathogens such as Staphylococcus aureus and Enterococcus faecalis.
Case Study: Antimicrobial Efficacy
A study conducted in 2023 evaluated the antimicrobial efficacy of various derivatives against resistant strains. The results indicated that certain derivatives exhibited significant antimicrobial activity, with Minimum Inhibitory Concentrations (MICs) as low as 16 µg/mL against C. difficile and 64 µg/mL against methicillin-resistant S. aureus .
Table 1: Antimicrobial Activity of Derivatives
| Compound | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | S. aureus TCH 1516 | 64 |
| Hydrazone derivative | C. difficile AR-1067 | 16 |
| Ester derivative | A. baumannii AR-0033 | 128 |
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Research indicates that derivatives of this compound may inhibit the proliferation of cancer cells.
Case Study: Anticancer Effects
In an experimental model using A549 human lung cancer cells, a derivative of the compound demonstrated significant cytotoxicity, outperforming standard chemotherapeutics . The study emphasized the need for further exploration of these compounds as potential anticancer agents.
Table 2: Anticancer Activity in A549 Cells
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5-fluorobenzimidazole derivative | A549 | 12 |
| Control (standard drug) | A549 | 25 |
The biological activity of this compound is believed to be linked to its ability to interact with cellular targets involved in metabolic pathways and cell signaling. The presence of the pyrimidine moiety may enhance its binding affinity to specific receptors or enzymes, leading to altered cellular responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
